chemical structure and molecular weight of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol
chemical structure and molecular weight of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol
Title: Comprehensive Technical Guide on 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol: Structural Profiling, Synthesis, and Analytical Validation
Executive Summary
The compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a specialized arylalkanolamine characterized by a pyrrolidine ring, a two-carbon ethanol backbone, and a meta-methylphenyl (m-tolyl) substitution. In the context of drug development and forensic toxicology, this compound is primarily recognized as the β -hydroxy metabolite of the synthetic cathinone derivative 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for synthesizing, isolating, and analytically confirming this molecule. The methodologies detailed herein prioritize high-yield recovery and unambiguous structural verification, ensuring data integrity for downstream pharmacological or toxicological assays.
Structural Identity & Physicochemical Profiling
Understanding the physicochemical baseline of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is critical for predicting its chromatographic behavior and membrane permeability. The presence of the chiral center at C1 dictates that standard non-stereoselective syntheses will yield a racemic mixture of enantiomers. Its structural homology to known pyrrolidinyl propanols ([1]) allows us to accurately model its physical properties.
| Property | Value | Structural Significance |
| IUPAC Name | 2-(Pyrrolidin-1-yl)-1-(3-methylphenyl)ethan-1-ol | Defines the exact connectivity and meta-substitution. |
| Molecular Formula | C13H19NO | Base for mass spectrometry precursor ions. |
| Molecular Weight | 205.30 g/mol | Standard MW for stoichiometric calculations. |
| Monoisotopic Mass | 205.1466 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| SMILES | CC1=CC(=CC=C1)C(O)CN2CCCC2 | Facilitates in silico docking and property prediction. |
| H-Bond Donors/Acceptors | 1 / 2 | Influences aqueous solubility and receptor binding affinity. |
Synthetic Methodology & Causality
The synthesis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is achieved via a three-phase linear sequence: α -bromination, nucleophilic amination, and selective carbonyl reduction. This pathway is adapted from foundational protocols used to synthesize pyrrolidinophenones and their analogs ([2]).
Experimental Protocol
Phase 1: α -Bromination of 3-Methylacetophenone
-
Procedure: Dissolve 1.0 equivalent of 3-methylacetophenone in glacial acetic acid. Dropwise, add 1.05 equivalents of elemental bromine (Br 2 ) at 0°C under an inert argon atmosphere. Stir for 2 hours at ambient temperature.
-
Causality: Acetic acid serves as both the solvent and an enolization catalyst. The low temperature prevents polybromination, ensuring the selective formation of 2-bromo-1-(m-tolyl)ethan-1-one.
Phase 2: Nucleophilic Amination
-
Procedure: Isolate the brominated intermediate and dissolve it in anhydrous dichloromethane (DCM). Slowly add 2.5 equivalents of pyrrolidine at 0°C. Stir for 4 hours, then quench with water and extract the organic layer.
-
Causality: A stoichiometric excess of pyrrolidine is deliberately used. One equivalent acts as the nucleophile to displace the bromide, while the remaining 1.5 equivalents act as an acid scavenger to neutralize the generated HBr. This prevents the degradation of the newly formed aminoketone ([3]).
Phase 3: Selective Carbonyl Reduction
-
Procedure: Dissolve the intermediate 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one in absolute methanol. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH 4 ) at 0°C. Stir for 2 hours, quench with saturated NH 4 Cl, and extract with ethyl acetate.
-
Causality: NaBH 4 is specifically chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH 4 ). NaBH 4 is mild enough to selectively reduce the ketone to the β -hydroxy alcohol without risking the reductive cleavage of the carbon-nitrogen bond.
Fig 1: Synthetic workflow of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.
Analytical Validation Framework (Self-Validating System)
To ensure the integrity of the synthesized compound, the analytical protocol must be self-validating. The success of the Phase 3 reduction is confirmed not just by the presence of the target mass, but by the explicit disappearance of precursor signals.
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Validation Check: The complete disappearance of the strong carbonyl (C=O) stretch at ~1690 cm −1 and the emergence of a broad, distinct O-H stretching band at ~3300 cm −1 confirms the reduction of the ketone to the alcohol.
-
-
Proton Nuclear Magnetic Resonance ( 1 H-NMR, CDCl 3 , 400 MHz):
-
Validation Check: The α -protons of the precursor ketone typically appear as a singlet around ~3.8 ppm. In the target compound, this signal must disappear. Instead, a new benzylic methine proton (CH-OH) will appear as a distinct doublet of doublets (dd) at ~4.65 ppm .
-
Structural Confirmation: The m-tolyl methyl group will present as a sharp singlet at ~2.35 ppm (3H), and the pyrrolidine ring protons will present as multiplets at ~2.60 ppm (4H, α to N) and ~1.80 ppm (4H, β to N).
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS, Positive Mode):
-
Validation Check: The spectrum must show the protonated molecular ion [M+H]+ at m/z 206.15 . Furthermore, benzylic alcohols characteristically undergo in-source dehydration. A prominent fragment at m/z 188.14 ( [M+H−H2O]+ ) serves as a secondary validation of the hydroxyl group's presence.
-
Pharmacological Context: The β -Hydroxy Metabolite
In biological systems, pyrrolidinophenones undergo extensive Phase I metabolism driven by hepatic enzymes. The parent ketone, 1-(m-tolyl)-2-(pyrrolidin-1-yl)ethan-1-one, is rapidly reduced by carbonyl reductases and Cytochrome P450 (CYP) enzymes to form 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.
This metabolic reduction is highly significant. While the parent ketone acts primarily as a monoamine transporter inhibitor, the reduction to an alkanolamine alters the molecule's lipophilicity (LogP) and hydrogen-bonding capacity. This structural shift often diminishes dopaminergic activity while increasing the molecule's half-life and facilitating Phase II glucuronidation for renal clearance. Understanding this pathway is vital for forensic scientists developing LC-MS/MS assays to detect cathinone exposure in biological matrices.
Fig 2: Phase I metabolic reduction pathway to the beta-hydroxy metabolite.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10856631, 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol." PubChem, 2026.[Link]
-
Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, vol. 49, no. 4, 2006, pp. 1420-1432.[Link]
-
Grokipedia Contributors. "Pyrrolidinophenone: Laboratory Methods and Synthesis." Grokipedia Chemical Database, 2026. [Link]
